REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:9]=[C:8]([CH3:10])[O:7][C:6](=[O:11])[CH:5]=1.CN(C=O)C.[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(P(N(C)C)(N(C)C)=O)C>[CH2:17]([O:3][C:4]1[CH:9]=[C:8]([CH3:10])[O:7][C:6](=[O:11])[CH:5]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
2.2 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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OC1=CC(OC(=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the volatile component was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
DMF was removed under high vacuum (1 mm Hg)
|
Type
|
CUSTOM
|
Details
|
The residual oil was partitioned between 10% HCl and ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
This material was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 10-50% ethyl acetate:pet. ether 30-60; product Rf =0.4 at 30% ethyl acetate:pet. ether 30-60)
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized from ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(OC(=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.42 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |